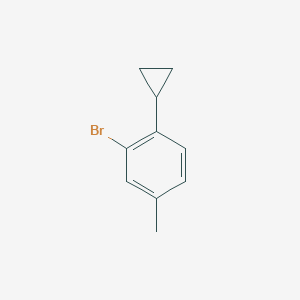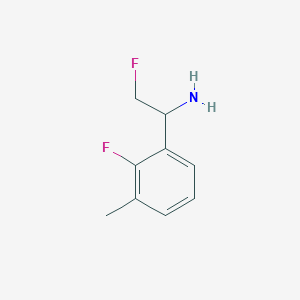
2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine: is an organic compound with the molecular formula C9H11F2N . It is typically found as a colorless liquid or solid and has a molecular weight of 171.19 g/mol . This compound is soluble in water and organic solvents and is characterized by a slightly sweet amine-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-3-methylbenzaldehyde with ammonium acetate and sodium cyanoborohydride in the presence of a solvent such as methanol . The reaction is typically carried out under reflux conditions for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis . This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Azides or methoxy derivatives.
Scientific Research Applications
2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may act as an inhibitor or agonist , depending on the target and the context of its use . The pathways involved often include signal transduction and metabolic processes , leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(3-methylphenyl)ethan-1-amine
- 2-Fluoro-1-(4-methylphenyl)ethan-1-amine
- 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine
Uniqueness
2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine is unique due to its dual fluorine substitution on the aromatic ring, which can significantly influence its chemical reactivity and biological activity . This dual substitution pattern distinguishes it from other similar compounds, potentially leading to different pharmacological and chemical properties .
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-fluoro-1-(2-fluoro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6-3-2-4-7(9(6)11)8(12)5-10/h2-4,8H,5,12H2,1H3 |
InChI Key |
XWVCOHPMNYLUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CF)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13196251.png)
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)
![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)
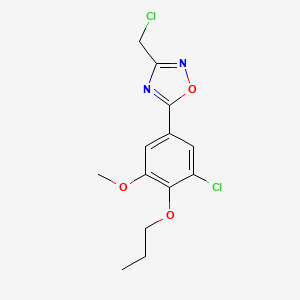
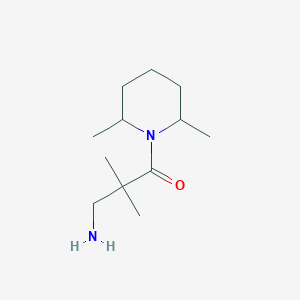
![1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)
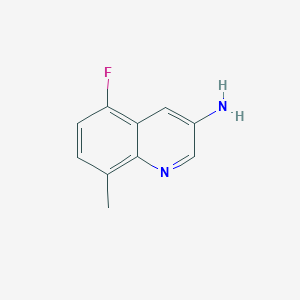

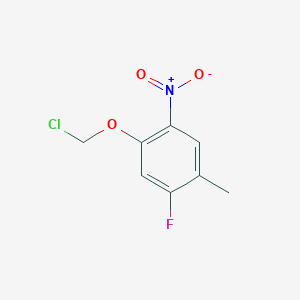

![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)
